molecular formula C25H17ClFN3O2 B2680426 ethyl 1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate CAS No. 901044-58-4

ethyl 1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate

Cat. No.: B2680426
CAS No.: 901044-58-4
M. Wt: 445.88
InChI Key: LUFXJOBTIJZCLJ-UHFFFAOYSA-N
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Description

Ethyl 1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a useful research compound. Its molecular formula is C25H17ClFN3O2 and its molecular weight is 445.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Chemical Entities

Research into ethyl 1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate and related compounds often focuses on exploring novel synthetic pathways and the generation of new chemical entities. For instance, the synthesis of various heterocyclic compounds, such as pyrazolo[4,3-c]quinolines, demonstrates the compound's role as a precursor in the formation of complex molecules with potential biological activities (Markees, 1990; Aleksanyan & Hambardzumyan, 2013). These synthetic endeavors highlight the chemical versatility and potential for further modification of this compound, enabling the creation of diverse molecular architectures.

Optical and Electronic Properties

The structural and optical properties of derivatives of this compound are subjects of study due to their relevance in material sciences. Investigations into thin films of quinoline derivatives reveal insights into their polycrystalline nature, optical absorption, and potential for use in photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016). This research underscores the importance of these compounds in the development of new materials with specific electronic and optical characteristics, paving the way for their application in organic electronics and energy conversion technologies.

Biological and Pharmacological Potential

The exploration of the biological and pharmacological potentials of quinoline derivatives is a significant area of research. Compounds synthesized from this compound have been evaluated for their antibacterial activities, showcasing the potential of these molecules as novel antimicrobial agents (Nahas & Abdel-Hafez, 2005). Moreover, the investigation into their antioxidant properties highlights the compound's utility in developing therapeutic agents targeting oxidative stress-related pathologies (Tomassoli et al., 2016).

Properties

IUPAC Name

ethyl 1-(3-chloro-4-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClFN3O2/c1-2-32-25(31)16-8-11-22-18(12-16)24-19(14-28-22)23(15-6-4-3-5-7-15)29-30(24)17-9-10-21(27)20(26)13-17/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFXJOBTIJZCLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)F)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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